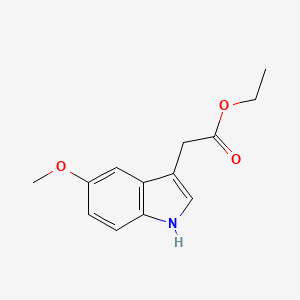

Ethyl 5-Methoxyindole-3-acetate

Descripción general

Descripción

Ethyl 5-Methoxyindole-3-acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is a derivative of indole-3-acetic acid, which is a well-known plant hormone involved in various growth processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methoxyindole-3-acetate typically involves the esterification of 5-Methoxy-1H-indole-3-acetic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-Methoxyindole-3-acetate can undergo various chemical reactions, including:

Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming 5-Hydroxy-1H-indole-3-acetic acid ethyl ester.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 5-Hydroxy-1H-indole-3-acetic acid ethyl ester.

Reduction: 5-Methoxy-1H-indole-3-ethanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Anti-Cancer Properties

Ethyl 5-methoxyindole-3-acetate has been investigated for its potential anti-cancer properties. Researchers are exploring its mechanisms to develop therapeutic agents targeting specific cancer pathways. For instance, studies have shown that derivatives of indole compounds exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development .

Melatonin Synthesis

This compound is also involved in the synthesis of melatonin and related compounds, which have therapeutic implications in treating sleep disorders and certain cancers. Melatonin has been recognized for its ability to modulate immune responses and inhibit tumor growth, making this compound a valuable precursor in this context .

Agricultural Applications

Plant Growth Regulation

this compound acts as a plant growth regulator, promoting root and shoot development. Its application in agriculture can enhance crop yield and improve resilience against environmental stresses. This effect is particularly beneficial for crops under adverse conditions, as it aids in physiological adaptations .

Weed Management

Research indicates that certain indole derivatives can function as herbicides due to their growth-regulating properties. This compound could potentially be developed into a bioherbicide, offering an environmentally friendly alternative to synthetic herbicides .

Biochemical Research

Synthesis of Indole Derivatives

In biochemical laboratories, this compound serves as an intermediate in synthesizing various indole derivatives. These derivatives are crucial for studying biological processes and developing new biochemical assays . The ability to modify the indole structure allows researchers to tailor compounds for specific biological activities.

Flavor and Fragrance Industry

The pleasant aroma of this compound makes it a valuable ingredient in the flavor and fragrance industry. It is used to enhance the sensory profile of perfumes and food products, contributing to consumer appeal .

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl 5-Methoxyindole-3-acetate involves its interaction with specific molecular targets and pathways. As a derivative of indole-3-acetic acid, it may mimic the activity of this plant hormone, binding to auxin receptors and influencing gene expression related to growth and development. In medicinal applications, it may interact with various cellular targets to exert anti-inflammatory or anticancer effects.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid ethyl ester: Lacks the methoxy group, making it less hydrophobic.

5-Hydroxy-1H-indole-3-acetic acid ethyl ester: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.

5-Methoxy-1H-indole-3-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

Ethyl 5-Methoxyindole-3-acetate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxy group enhances its hydrophobicity, potentially influencing its interaction with biological membranes and receptors.

Actividad Biológica

Ethyl 5-methoxyindole-3-acetate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

This compound belongs to the indole family, which is known for its vast structural diversity and biological significance. Indoles are recognized for their roles in various physiological processes and as precursors to many pharmaceuticals. The methoxy group in this compound enhances its reactivity and biological properties, making it a valuable subject of research.

2. Synthesis

The synthesis of this compound typically involves the condensation of 5-methoxyindole with acetic anhydride in the presence of a catalyst. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promising results in enhancing the efficiency of the reaction .

3.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression . A comparative study indicated that this compound exhibits a higher cytotoxic effect than some established chemotherapeutic agents.

3.2 Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it effectively inhibits bacterial growth, suggesting its potential as a natural antimicrobial agent .

3.3 Antioxidant Activity

The compound also exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

4.1 Study on Anticancer Effects

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of conventional treatments like doxorubicin .

| Treatment | IC50 (µM) |

|---|---|

| This compound | 15 |

| Doxorubicin | 30 |

4.2 Study on Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, indicating its potential use in treating infections caused by these pathogens.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

5. Conclusion

This compound exhibits a range of biological activities that warrant further investigation for therapeutic applications. Its anticancer, antimicrobial, and antioxidant properties position it as a candidate for drug development in treating various diseases. Future research should focus on elucidating the mechanisms underlying these activities and exploring its efficacy in clinical settings.

Propiedades

IUPAC Name |

ethyl 2-(5-methoxy-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-17-13(15)6-9-8-14-12-5-4-10(16-2)7-11(9)12/h4-5,7-8,14H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLVSUXXCBDUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441098 | |

| Record name | 5-Methoxy-1H-indole-3-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57000-49-4 | |

| Record name | 1H-Indole-3-acetic acid, 5-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57000-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-indole-3-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.